![molecular formula C20H19NO2S2 B4929371 2-(allylthio)-4-[(2-propoxy-1-naphthyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B4929371.png)
2-(allylthio)-4-[(2-propoxy-1-naphthyl)methylene]-1,3-thiazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(allylthio)-4-[(2-propoxy-1-naphthyl)methylene]-1,3-thiazol-5(4H)-one is a compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. It belongs to the thiazole family of compounds and has been found to possess various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of 2-(allylthio)-4-[(2-propoxy-1-naphthyl)methylene]-1,3-thiazol-5(4H)-one is not fully understood. However, it is believed to exert its biological activities by interacting with various cellular targets, including enzymes and receptors. In cancer cells, it has been shown to inhibit the activity of various enzymes involved in cancer cell proliferation and survival. In addition, it has been shown to activate various signaling pathways that lead to apoptosis and inhibit angiogenesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(allylthio)-4-[(2-propoxy-1-naphthyl)methylene]-1,3-thiazol-5(4H)-one have been extensively studied. In cancer cells, it has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In addition, it has been found to possess anti-inflammatory and antimicrobial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(allylthio)-4-[(2-propoxy-1-naphthyl)methylene]-1,3-thiazol-5(4H)-one is its potency against various cancer cell lines and microbial strains. In addition, it has been found to possess low toxicity, making it a promising therapeutic agent. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 2-(allylthio)-4-[(2-propoxy-1-naphthyl)methylene]-1,3-thiazol-5(4H)-one. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and microbial infections. Another direction is to develop novel formulations that can enhance its solubility and bioavailability. Furthermore, it would be interesting to study its mechanism of action in more detail to identify potential targets for drug development. Finally, additional studies are needed to investigate its safety and efficacy in vivo.
In conclusion, 2-(allylthio)-4-[(2-propoxy-1-naphthyl)methylene]-1,3-thiazol-5(4H)-one is a promising compound that possesses various biological activities. Its potential as a therapeutic agent for various diseases makes it an interesting subject for future research.
Métodos De Síntesis
The synthesis of 2-(allylthio)-4-[(2-propoxy-1-naphthyl)methylene]-1,3-thiazol-5(4H)-one involves the reaction of 2-propoxy-1-naphthaldehyde with allylthiol and 2-aminothiazole in the presence of a base. The reaction proceeds under reflux in ethanol for several hours, and the resulting product is purified by recrystallization in ethanol.
Aplicaciones Científicas De Investigación
2-(allylthio)-4-[(2-propoxy-1-naphthyl)methylene]-1,3-thiazol-5(4H)-one has been extensively studied in various scientific research fields. In cancer research, it has been found to possess significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. In addition, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
In antimicrobial research, 2-(allylthio)-4-[(2-propoxy-1-naphthyl)methylene]-1,3-thiazol-5(4H)-one has been found to possess potent antimicrobial activity against various bacterial and fungal strains. It has been shown to inhibit the growth of bacteria by disrupting their cell membranes and inhibiting the synthesis of their cell walls.
Propiedades
IUPAC Name |
(4Z)-2-prop-2-enylsulfanyl-4-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2S2/c1-3-11-23-18-10-9-14-7-5-6-8-15(14)16(18)13-17-19(22)25-20(21-17)24-12-4-2/h4-10,13H,2-3,11-12H2,1H3/b17-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMBWYHVJFLZQH-LGMDPLHJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)SC(=N3)SCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C2=CC=CC=C2C=C1)/C=C\3/C(=O)SC(=N3)SCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

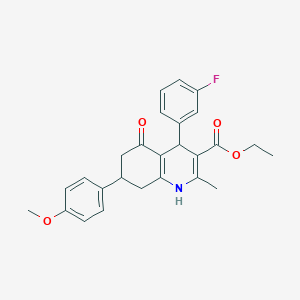
![ethyl 3-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4929304.png)
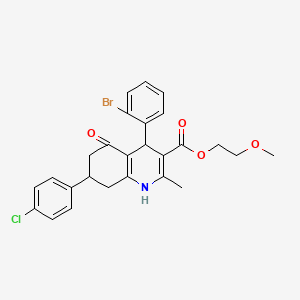
![ethyl 1-[4-(acetylamino)benzyl]-4-(2-chlorobenzyl)-4-piperidinecarboxylate](/img/structure/B4929309.png)
![N-benzyl-N-methyl-3-[(tetrahydro-2H-thiopyran-4-ylamino)methyl]-2-pyridinamine](/img/structure/B4929324.png)
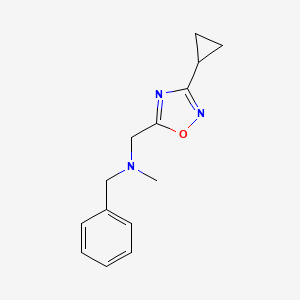
![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]-1H-benzimidazole-5-carboxamide](/img/structure/B4929338.png)
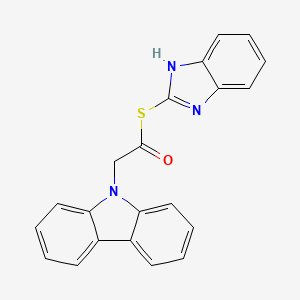
![N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4929354.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylbenzyl)-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B4929368.png)
![dimethyl 2-({[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)terephthalate](/img/structure/B4929377.png)
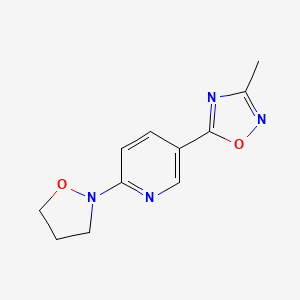
![3-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B4929406.png)
![N-(4-butylphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B4929411.png)